molecular formula C13H12N2O2S B3402733 N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 1060226-25-6

N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide

Cat. No. B3402733
CAS RN: 1060226-25-6
M. Wt: 260.31 g/mol
InChI Key: QCIBMRBVPYADDP-UHFFFAOYSA-N
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Description

N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide, commonly known as PTX-200, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide, are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Properties

Thiophene derivatives have been reported to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antimicrobial Properties

Thiophene derivatives also exhibit antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that they could be used to protect metals and other materials from corrosion .

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel .

Photochromism

Certain thiophene derivatives exhibit reversible photochromism . This means that they can undergo reversible color changes upon alternating irradiation with UV and visible light .

Anticancer Properties

Thiophene derivatives have been reported to exhibit anticancer properties . This suggests that they could be used in the development of new anticancer drugs .

properties

IUPAC Name

N'-phenyl-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-12(14-8-10-6-7-18-9-10)13(17)15-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIBMRBVPYADDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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